N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a benzothiazepine derivative characterized by a seven-membered 1,4-thiazepine ring fused to a benzene moiety. The structure includes a sulfone group (1,1-dioxido), a ketone (4-oxo), and an acetamide substituent linked to a 2,5-dimethylphenyl group. Crystallographic studies using tools like SHELX programs have likely elucidated its three-dimensional conformation, critical for understanding intermolecular interactions and stability .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-12-13-18(2)20(14-17)26-24(28)16-27-21-10-6-7-11-22(21)32(30,31)23(15-25(27)29)19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUZCJZZIXNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazepine core, which is known for various pharmacological properties. Its molecular formula is , and it exhibits a range of chemical functionalities that contribute to its biological activity.
2. Anticancer Properties
Benzothiazepines have been reported to possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its efficacy against cancer cells. In vitro studies on related compounds have demonstrated their ability to inhibit tumor growth and metastasis .
3. Neuroprotective Effects
The neuroprotective capabilities of benzothiazepine derivatives are also noteworthy. They have been found to exhibit antioxidant properties that can protect neuronal cells from oxidative stress. This activity could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes related to cancer progression or microbial metabolism.
- Receptor Modulation: It might interact with various receptors in the central nervous system (CNS), contributing to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study published in 2021 explored the anticancer potential of benzothiazepine derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazepine derivatives against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels significantly and enhance cell viability under stress conditions .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazepine Derivatives
Key Observations :
- Ring Size and Substitution : The 1,4-thiazepine core in the target compound distinguishes it from 1,5-benzothiazepines (e.g., diltiazem), which exhibit different conformational flexibility and bioactivity profiles.
- Sulfone vs.
- Acetamide vs. Carbamate : The acetamide linkage in the target compound provides distinct hydrogen-bonding capabilities compared to carbamate-containing thiazole derivatives (), influencing receptor binding or crystal packing .
Functional Group Analysis
- 2,5-Dimethylphenyl Substituent : This lipophilic group may improve membrane permeability relative to simpler aryl substituents, as seen in other acetamide-based pharmaceuticals.
- Amide Linkage: The acetamide group serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets or crystal lattice stabilization, contrasting with ester or carbamate linkages in analogues .
Physicochemical and Pharmacological Properties
- Solubility : The sulfone and amide groups likely confer higher aqueous solubility compared to diltiazem but lower than polar thiazolylmethylcarbamates () due to the dimethylphenyl group’s hydrophobicity .
- Crystal Packing : Hydrogen-bonding patterns (e.g., amide–amide or sulfone–aryl interactions) may dominate the target compound’s solid-state structure, as inferred from graph-set analysis methodologies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
